molecular formula C15H15ClN2OS B5756683 2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide

2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B5756683
M. Wt: 306.8 g/mol
InChI Key: RDSUHBWNZZZNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide, commonly known as ACTA, is a novel compound that has gained attention in the scientific community for its potential applications in medical research.

Mechanism of Action

The mechanism of action of ACTA is not fully understood. However, studies have shown that ACTA inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is thought that ACTA may also inhibit the proliferation of cancer cells by blocking the cell cycle.
Biochemical and Physiological Effects:
ACTA has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, ACTA has been shown to have antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the advantages of using ACTA in lab experiments is its high purity and yield. This makes it easier to obtain consistent results. However, one of the limitations of using ACTA is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on ACTA. One area of research is in the development of new cancer treatments based on ACTA. Another area of research is in the development of new anti-inflammatory drugs based on ACTA. Additionally, further studies are needed to fully understand the mechanism of action of ACTA and its potential applications in other areas of medical research.
Conclusion:
In conclusion, ACTA is a promising compound with potential applications in medical research. Its cytotoxic and anti-inflammatory effects make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of ACTA and its potential applications in other areas of medical research.

Synthesis Methods

The synthesis of ACTA involves the reaction of 2-aminophenylthiol with 3-chloro-2-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yield of ACTA.

Scientific Research Applications

ACTA has been shown to have potential applications in medical research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that ACTA has cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. In addition, ACTA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-10-11(16)5-4-7-13(10)18-15(19)9-20-14-8-3-2-6-12(14)17/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSUHBWNZZZNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-aminophenyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.